2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Overview
Description
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications
1,3,4-Oxadiazole Derivatives
Therapeutic Potential : 1,3,4-Oxadiazole derivatives are recognized for their wide-ranging biological activities, including anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, and antiviral effects. This class of compounds binds effectively with various enzymes and receptors through multiple weak interactions, demonstrating significant therapeutic potential across medicinal chemistry (Verma et al., 2019).
Imidazolidine Derivatives
Biological Activities and Applications : Imidazolidine derivatives, including 2-imidazoline-containing compounds, exhibit a broad spectrum of biological activities. They are involved in the treatment of neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases. The imidazoline scaffold is versatile, showing importance in medicinal chemistry for developing agents with potential therapeutic applications (Sa̧czewski et al., 2016).
Applications in Drug Development
Synthesis and Pharmacological Properties : The synthesis and study of 1,3,4-oxadiazole and imidazolidine derivatives have garnered interest due to their pharmacological properties and potential as drug candidates. These compounds are researched for their ability to treat various ailments, contributing significantly to drug development. Researchers aim to design more active and less toxic medicinal agents by exploring the unique structural features and biological activities of these moieties (Rana et al., 2020).
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins. The compound would interact with these targets, leading to changes in their function and thus affecting certain biochemical pathways. This could result in various molecular and cellular effects, depending on the specific pathways involved .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and thus its efficacy. Factors such as the compound’s chemical properties, formulation, route of administration, and patient-specific factors can affect its pharmacokinetics .
The action of the compound could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the stability of the compound, its interaction with its targets, and its metabolism and excretion .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Cellular Effects
Given the broad range of activities associated with imidazole derivatives , it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-15-7-9-17(10-8-15)26-12-11-25(21(26)28)14-18(27)22-13-19-23-20(24-29-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAFAYRZYJFHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.